2,4-Pyrimidinediamine with linker
Overview
Description
UNC0064-12 is an organic compound with the chemical name N2- [4- [ (3-aminopropyl)amino]phenyl]-N4- (5-cyclopropyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine . It is a white solid that is insoluble in water at room temperature . This compound exhibits significant biological activity and is widely used as a pharmacologically active molecule . UNC0064-12 can inhibit specific enzyme activities, thereby interfering with cellular biological processes . It is extensively utilized in biomedical research, particularly in the development of new drugs and disease treatments .
Scientific Research Applications
UNC0064-12 has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
UNC0064-12, also known as 2,4-Pyrimidinediamine with linker, is a multi-kinase inhibitor . Its primary targets include the Vascular Endothelial Growth Factor Receptor (VEGFR) .
Mode of Action
UNC0064-12 interacts with its targets by inhibiting their activity . This interaction results in the disruption of the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the signaling pathways associated with its targets, such as the VEGFR pathway . The downstream effects of this interaction can lead to changes in cell proliferation, migration, and survival .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of UNC0064-12’s action are dependent on the specific cellular context and the pathways it affects. As a multi-kinase inhibitor, it can disrupt multiple cellular processes, potentially leading to changes in cell behavior .
Future Directions
Biochemical Analysis
Biochemical Properties
The role of 2,4-Pyrimidinediamine with linker in biochemical reactions is primarily as a multi-kinase inhibitor . It interacts with various enzymes and proteins involved in kinase pathways. The nature of these interactions is typically inhibitory, affecting the activity of the targeted kinases .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a multi-kinase inhibitor, it exerts its effects at the molecular level by binding to and inhibiting the activity of various kinases .
Preparation Methods
UNC0064-12 is typically synthesized through organic synthesis methods . The specific preparation methods may vary depending on research needs, but generally involve the synthesis and purification of organic compounds . The synthesis of UNC0064-12 involves multiple steps, including the formation of intermediates and the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product
Chemical Reactions Analysis
UNC0064-12 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of UNC0064-12 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.
Comparison with Similar Compounds
UNC0064-12 is unique in its ability to inhibit multiple kinases simultaneously . Similar compounds include other multi-kinase inhibitors such as sorafenib, sunitinib, and pazopanib . These compounds also target multiple kinases but may differ in their specificity, potency, and side effect profiles . UNC0064-12’s unique structure and binding properties make it a valuable tool in kinase research and drug development .
Properties
IUPAC Name |
2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYZTTPXKIYERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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